molecular formula C8H5BrN2S B13450266 4-Bromo-2-(thiophen-3-YL)pyrimidine

4-Bromo-2-(thiophen-3-YL)pyrimidine

Cat. No.: B13450266
M. Wt: 241.11 g/mol
InChI Key: YZRKPLIRDFOJHW-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) and Thiophene (B33073) Chemistry

The foundation of 4-Bromo-2-(thiophen-3-YL)pyrimidine lies in the rich and diverse chemistry of its constituent heterocycles: pyrimidine and thiophene. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of biochemistry. It forms the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids, DNA, and RNA. nih.gov This inherent biological relevance has made pyrimidine derivatives a major focus in medicinal chemistry for decades. nih.govgrowingscience.com The pyrimidine ring system is a prevalent feature in numerous approved drugs and serves as a versatile scaffold for the design of new therapeutic agents. nih.govmdpi.com

Thiophene, a five-membered aromatic ring containing a sulfur atom, also boasts a distinguished history in chemistry. researchgate.netjetir.org Thiophene and its derivatives are known for their diverse biological activities and are integral components in many pharmaceuticals. nih.govmdpi.com The sulfur atom in the thiophene ring can influence the electronic properties and bioavailability of a molecule, making it a valuable building block in drug design. jetir.org

The fusion or linkage of these two important heterocyclic systems, as seen in this compound, gives rise to a new class of compounds with potentially synergistic or novel properties. researchgate.net Thienopyrimidines, which feature a fused thiophene and pyrimidine ring system, are of particular interest due to their broad spectrum of pharmacological activities. researchgate.netnih.gov They are considered bio-isosteres of purines, another critical class of biological heterocycles, further highlighting their potential in medicinal applications. nih.gov The specific arrangement in this compound, with a thiophen-3-yl substituent at the 2-position of the pyrimidine ring, offers a distinct chemical architecture for exploration.

Overview of Scientific Relevance and Research Trajectories

The scientific relevance of this compound and related pyrimidine-thiophene hybrids stems from their potential as versatile intermediates in the synthesis of more complex molecules with valuable applications. The bromine atom at the 4-position of the pyrimidine ring is a key functional group that can be readily displaced or modified through various chemical reactions, such as nucleophilic substitution. This allows for the introduction of a wide range of other functional groups, enabling the synthesis of a diverse library of derivatives.

Key Research Trajectories:

Medicinal Chemistry: A primary focus of research is the exploration of pyrimidine-thiophene hybrids as potential therapeutic agents. mdpi.comchimicatechnoacta.ru These compounds are being investigated for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, thienopyrimidine derivatives have been identified as promising scaffolds for the development of protein kinase inhibitors, which are crucial targets in cancer therapy. nih.gov The ability to functionalize the 4-position of the pyrimidine ring in this compound provides a strategic handle for optimizing the pharmacological profile of potential drug candidates.

Materials Science: The unique electronic and structural properties of thiophene-containing compounds make them attractive for applications in materials science. Thiophene-based polymers and small molecules have been extensively studied for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the pyrimidine unit can further modulate these properties, opening up possibilities for the development of novel materials with tailored electronic and photophysical characteristics.

Synthetic Methodology: The development of efficient and versatile synthetic routes to this compound and its derivatives is an active area of research. chimicatechnoacta.ru Chemists are exploring various coupling reactions and cyclization strategies to construct this heterocyclic system. researchgate.netresearchgate.net These methodological advancements not only provide access to new compounds for screening but also contribute to the broader toolkit of synthetic organic chemistry.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrN₂S nih.gov
Molecular Weight 241.11 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 1086381-97-6 nih.gov

The ongoing investigation into this compound and its analogs is poised to yield significant advancements in both medicine and materials science. The convergence of the well-established chemistries of pyrimidine and thiophene within this single molecular framework provides a fertile ground for discovery and innovation. As research continues to unravel the full potential of this compound, its importance in the landscape of modern chemical science is set to grow.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

4-bromo-2-thiophen-3-ylpyrimidine

InChI

InChI=1S/C8H5BrN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H

InChI Key

YZRKPLIRDFOJHW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Br)C2=CSC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 2 Thiophen 3 Yl Pyrimidine and Its Derivatives

Strategic Approaches to Core Skeleton Construction

The assembly of the 4-Bromo-2-(thiophen-3-yl)pyrimidine skeleton can be approached through several strategic disconnections. Key methods involve forming the carbon-carbon bond between the pyrimidine (B1678525) and thiophene (B33073) rings via cross-coupling, constructing the pyrimidine ring onto a pre-functionalized thiophene precursor through cyclization, or regioselectively functionalizing a pre-formed 2-(thiophen-3-yl)pyrimidine core.

Cyclocondensation and Annulation Techniques

An alternative to forming the inter-ring C-C bond is to construct the pyrimidine ring onto a thiophene precursor. This involves the cyclocondensation of a three-carbon unit with an amidine functionality. A plausible route would start with thiophene-3-carboxamidine, which can be prepared from thiophene-3-carbonitrile. This amidine can then undergo condensation with a suitable C3 electrophile, such as a brominated malonaldehyde derivative or equivalent, to form the 4-bromopyrimidine (B1314319) ring.

The synthesis of pyrimidine rings through cyclocondensation is a well-established and versatile method. Current time information in Bangalore, IN. For example, thieno[3,2-d]pyrimidine (B1254671) compounds have been synthesized by treating N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with α-halogenated reagents to form a substituted aminothiophene, which is then cyclized with phenyl isothiocyanate. jchemrev.com Similarly, thiophene carboxamide derivatives can undergo cyclocondensation to yield thienopyrimidinones. patsnap.com A patent describes an industrial-scale preparation of 4-chloropyrrolo[2,3-d]pyrimidine using formamidine (B1211174) acetate (B1210297) and a cyanoacetate (B8463686) derivative, showcasing the utility of such cyclization strategies. researchgate.net

Table 2: Examples of Cyclocondensation for Pyrimidine Ring Formation

Starting Material Reagent(s) Product Type Reference
Aminothiophene derivative Phenyl isothiocyanate Thieno[3,2-d]pyrimidine jchemrev.com
Thiophene carboxamide Sodium hydroxide Thieno[3,4-d]pyrimidin-4(3H)-one patsnap.com
Ethyl cyanoacetate derivative Formamidine acetate Pyrrolo[2,3-d]pyrimidine researchgate.net

This table illustrates various cyclocondensation strategies leading to fused or substituted pyrimidines.

Regioselective Functionalization Strategies

Perhaps the most direct route to this compound is the regioselective bromination of a pre-synthesized 2-(thiophen-3-yl)pyrimidine core. The synthesis of the core could be achieved via the Suzuki coupling of 2-chloropyrimidine (B141910) with thiophen-3-ylboronic acid. Once the 2-(thiophen-3-yl)pyrimidine is obtained, direct bromination can be attempted.

The pyrimidine ring is electron-deficient, which can direct electrophilic substitution. The presence of the thiophene substituent at C2 will influence the regiochemical outcome of the bromination. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic systems. A method for the regioselective C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) and tetra-n-butylammonium bromide has been reported, highlighting that specific reagent systems can achieve high regioselectivity. rsc.org While this applies to N-oxides, it demonstrates that selective functionalization is achievable.

Another regioselective strategy involves the direct β-arylation of thiophenes. While this focuses on functionalizing the thiophene ring, the principles of controlling regioselectivity through catalyst and directing groups are broadly applicable to heterocyclic chemistry.

Synthesis of Analogs and Structural Modifications

The 4-bromo-substituent in this compound serves as a versatile synthetic handle for generating a library of analogs. The bromine atom can be readily displaced or participate in further cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a common pathway for modifying halo-pyrimidines. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the bromide by various nucleophiles. For example, reacting this compound with primary or secondary amines, such as morpholine (B109124) or piperazine (B1678402) derivatives, would be expected to yield the corresponding 4-amino-2-(thiophen-3-yl)pyrimidine analogs. This type of substitution is well-documented; for instance, 2-amino-4-chloro-pyrimidine analogues have been synthesized and evaluated for anticancer activity.

Furthermore, the bromine atom can serve as a coupling partner in a second, distinct palladium-catalyzed reaction. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position via Suzuki, Stille, or Sonogashira couplings. This sequential cross-coupling approach is a powerful strategy for building molecular complexity. For instance, 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines have been synthesized through the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, demonstrating the feasibility of coupling at a halogenated phenyl ring attached to a pyrimidine. researchgate.net A similar strategy could be applied to the bromo-substituent on the pyrimidine ring itself.

Table 3: Mentioned Chemical Compounds

Compound Name Structure
This compound C₈H₅BrN₂S
Thiophen-3-ylboronic acid C₄H₅BO₂S
2,4-Dibromopyrimidine C₄H₂Br₂N₂
2,4-Dichloropyrimidine C₄H₂Cl₂N₂
2-(thiophen-3-yl)pyrimidine C₈H₆N₂S
N-Bromosuccinimide (NBS) C₄H₄BrNO₂
Phenyl isothiocyanate C₇H₅NS
Formamidine acetate C₂H₆N₂O₂
Morpholine C₄H₉NO

Exploration of Substituent Effects

The synthetic accessibility and subsequent chemical behavior of this compound are significantly influenced by the electronic and steric nature of substituents on both the pyrimidine and thiophene rings. While studies focusing exclusively on this specific compound are limited, extensive research into the synthesis of related thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine derivatives provides critical insights. tandfonline.comnih.gov

The thiophene ring is inherently electron-rich and prone to electrophilic aromatic substitution, a reactivity higher than that of benzene. nih.gov This characteristic is pivotal when planning synthetic routes, as it dictates the conditions required for introducing or modifying functional groups. For instance, the position of substituents on the thiophene ring can direct the regioselectivity of further reactions.

In the synthesis of various thienopyrimidine analogues, researchers have systematically introduced different functional groups to probe their effects. The synthesis of novel 4-amino-thiophene and thieno[3,2-d]pyrimidine derivatives often begins with versatile starting materials that allow for the sequential introduction of desired substituents. tandfonline.com For example, the reaction of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with ethyl bromoacetate (B1195939) yields a 5-ethoxycarbonyl-4-amino-thiophene analogue, demonstrating a targeted substitution. tandfonline.com Such strategies are crucial for building a portfolio of derivatives with varied electronic properties.

Structural modifications on the thienopyrimidine core, such as incorporating different functional groups at position 4, have been a key strategy in medicinal chemistry research. nih.gov These substitutions not only influence the molecule's biological activity but also impact its physicochemical properties, which are governed by the synthetic pathways available. The table below illustrates how different starting materials and reagents lead to specific substituted thiophene and thienopyrimidine derivatives, based on established synthetic routes.

Starting MaterialReagent(s)Resulting Derivative ClassKey Observation
N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamideEthyl bromoacetate5-Ethoxycarbonyl-4-amino-thiopheneDemonstrates targeted substitution at the thiol function. tandfonline.com
2,4-Dichlorothieno[3,2-d]pyrimidine4-Hydroxy-3,5-dimethylbenzonitrileSubstituted thieno[3,2-d]pyrimidineNucleophilic substitution at the C4 position of the pyrimidine ring. mdpi.com
Substituted Thiophene Intermediatetert-Butyl (4-aminophenyl)carbamate, Pd₂(dba)₃, BINAPAmino-substituted thienopyrimidineBuchwald–Hartwig reaction enables C-N bond formation. mdpi.com
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olAlkylating agents (e.g., methyl iodide, propargyl bromide)N-alkylated pyrazolo[3,4-d]pyrimidinesPhase transfer catalysis facilitates alkylation at room temperature. nih.gov

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) has emerged as a powerful paradigm for populating chemical space with novel and complex molecules, which is particularly valuable in drug discovery and chemical biology. researchgate.net Rather than focusing on a single target molecule, DOS aims to generate a library of structurally diverse compounds from a common intermediate, facilitating the exploration of new bioactive scaffolds. researchgate.net

A notable DOS pathway for creating pyrimidine-embedded polyheterocycles starts from ortho-alkynylpyrimidine carbaldehydes. nih.govacs.org This strategy employs a silver- or iodine-mediated tandem cyclization process to fabricate a variety of fused ring systems. From a single, strategically designed starting material, it is possible to generate five distinct pyrimidine-embedded core skeletons, showcasing the efficiency of this approach. researchgate.netacs.org The resulting polyheterocycles feature diverse ring sizes and fusion patterns, along with functional groups that can be used for further chemical modifications. nih.gov

This privileged substructure-based approach allows for the creation of libraries that are both diverse and biologically relevant, navigating unexplored areas of chemical space. researchgate.net The power of DOS lies in its ability to efficiently produce molecular complexity and diversity, which is a critical challenge in modern synthetic chemistry.

Core StrategyStarting MaterialKey TransformationOutcome
Privileged Substructure-Based DOSortho-Alkynylpyrimidine carbaldehydesSilver- or Iodine-mediated tandem cyclizationLibrary of diverse pyrimidine-embedded polyheterocycles. researchgate.netnih.govacs.org
Functional Group-PairingPyrimidodiazepine or Pyrimidine moietiesStrategic functional group pairingAccess to unexplored bioactive chemical space. researchgate.net

Green Chemistry Principles in Synthesis

The synthesis of pyrimidine derivatives is increasingly benefiting from the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. rasayanjournal.co.injmaterenvironsci.com These methods prioritize the use of safer reagents and solvents, minimize waste generation, and improve energy efficiency, often leading to higher yields and simplified purification procedures. rasayanjournal.co.in

Several green techniques have been successfully applied to pyrimidine synthesis:

Microwave-Assisted and Ultrasound-Assisted Synthesis : These energy-efficient methods can dramatically shorten reaction times and increase product yields. rasayanjournal.co.inresearchgate.net Ultrasonic irradiation, for example, has been used with a ceric ammonium (B1175870) nitrate (B79036) catalyst in an aqueous medium for the efficient synthesis of pyrano[2,3-d]pyrimidine derivatives. jmaterenvironsci.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all the reactants. rasayanjournal.co.in This approach reduces the number of synthetic steps, saving time, resources, and reducing waste.

Solvent-Free and Mechanochemical Methods : Performing reactions without a solvent, or "neat," simplifies purification and reduces volatile organic compound emissions. researchgate.net Mechanochemistry, such as ball milling or "grindstone chemistry," involves the grinding of solid reactants to initiate a chemical reaction, offering a clean and efficient alternative to traditional solvent-based methods. researchgate.netnih.gov

Use of Green Solvents : Water is an ideal green solvent due to its safety, availability, and low environmental impact. It has been successfully used in the synthesis of pyrano[2,3,d]pyrimidine derivatives, often facilitating effective chemical generation in an environmentally responsible manner. jmaterenvironsci.com

These greener approaches not only offer environmental and economic advantages but also often result in improved reaction efficiencies and purer products. rasayanjournal.co.in

Green Chemistry TechniqueDescriptionKey AdvantagesExample Application
Microwave-Assisted SynthesisUses microwave energy to heat reactions.Shorter reaction times, higher yields, enhanced selectivity. rasayanjournal.co.inSynthesis of various pyrimidine derivatives. researchgate.net
Ultrasonic SynthesisUses high-frequency sound waves to induce cavitation and accelerate reactions.Mild reaction conditions, high yields, simple workup. rasayanjournal.co.inSynthesis of pyrano[2,3,d]pyrimidines in aqueous media. jmaterenvironsci.com
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction.High atom economy, reduced waste, operational simplicity. rasayanjournal.co.inSynthesis of dihydropyrimidinones. researchgate.net
Mechanochemistry (Grindstone/Ball Milling)Solvent-free reaction induced by mechanical force.Eco-friendly, simple setup, high yields, short reaction times. researchgate.netnih.govIodination of pyrimidine derivatives. nih.gov
Aqueous Media SynthesisUtilizes water as the reaction solvent.Safe, non-toxic, environmentally benign. jmaterenvironsci.comSynthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Bromo 2 Thiophen 3 Yl Pyrimidine

Halogenation and Functional Group Interconversion Reactions

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional group that can be readily transformed into other functionalities. This interconversion is crucial for the synthesis of a diverse range of derivatives.

One of the most significant functional group interconversions is the palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination, for instance, allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org While specific studies on the Buchwald-Hartwig amination of 4-bromo-2-(thiophen-3-yl)pyrimidine are not extensively documented, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.org This reaction is a powerful tool for synthesizing amino-pyrimidine derivatives.

Another pivotal transformation is the Suzuki cross-coupling reaction, which forms carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium(0) complex. mdpi.comrsc.org This reaction is widely used to introduce various aryl or heteroaryl substituents at the 4-position of the pyrimidine ring. The general catalytic cycle involves oxidative addition of the this compound to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product. mdpi.com The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent. arkat-usa.org

The table below illustrates representative conditions for Suzuki cross-coupling reactions on similar bromo-substituted heterocyclic systems.

Reactant 1Reactant 2 (Boronic Acid)Catalyst/LigandBaseSolventProductYield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidineGood
4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorobenzene boronic acidPd(PPh₃)₄/K₃PO₄--Monosubstituted product33-40
4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorobenzene boronic acidPd(PPh₃)₄/K₃PO₄--Bis-substituted product31-46

This table presents data from analogous reactions to illustrate the conditions and potential outcomes of Suzuki coupling on related bromo-heterocyclic compounds. mdpi.commdpi.com

Further halogenation of this compound, for instance at the thiophene (B33073) ring, could potentially be achieved using various halogenating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of such a reaction would depend on the directing effects of the pyrimidine substituent and the inherent reactivity of the thiophene ring.

Nucleophilic and Electrophilic Substitution Pathways

The pyrimidine and thiophene rings in this compound exhibit distinct reactivities towards nucleophilic and electrophilic substitution.

Nucleophilic Substitution:

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C4 position is a good leaving group and can be displaced by various nucleophiles. The general mechanism for SNAr reactions on pyrimidine rings involves the addition of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. rsc.org

Thiophene rings are generally less reactive towards nucleophilic substitution than pyrimidines. However, the presence of electron-withdrawing groups can facilitate such reactions. uoanbar.edu.iq In the case of this compound, the electron-withdrawing nature of the pyrimidine ring might enhance the reactivity of the thiophene ring towards nucleophiles, although this effect is likely to be less pronounced than the reactivity of the bromo-substituted pyrimidine ring.

Electrophilic Substitution:

The thiophene ring is generally more susceptible to electrophilic substitution than the pyrimidine ring. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (arenium ion) formed during the reaction. libretexts.org Electrophilic substitution on the thiophene ring of this compound would likely occur at the C2 or C5 positions of the thiophene ring, as these are the most activated positions. The specific position of substitution would be influenced by the directing effect of the pyrimidine substituent.

The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, under forcing conditions, electrophilic substitution can occur, typically at the C5 position. nih.gov

The following table summarizes the general reactivity of the constituent rings towards substitution reactions.

RingReaction TypeGeneral ReactivityLikely Position of Attack
PyrimidineNucleophilic SubstitutionHighC4 (displacement of Br)
PyrimidineElectrophilic SubstitutionLowC5
ThiopheneNucleophilic SubstitutionLow (can be enhanced by substituents)-
ThiopheneElectrophilic SubstitutionHighC2 or C5

Ring Modification and Rearrangement Studies

While specific studies on ring modification and rearrangement of this compound are limited, related heterocyclic systems undergo such transformations. For instance, thieno[3,2-d]pyrimidines can be synthesized from appropriately substituted aminothiophenes, which represents a ring annulation process. tandfonline.comsemanticscholar.org

Rearrangement reactions in pyrimidine chemistry are also known, such as the Dimroth rearrangement, which involves the isomerization of certain substituted pyrimidines. However, the applicability of such rearrangements to this compound would require specific structural features that may not be present.

Isomerization Phenomena

Isomerization in this compound could potentially occur through several mechanisms, although no specific studies have been reported. One possibility is photoisomerization, where UV irradiation could lead to the formation of different structural isomers. Another potential isomerization pathway could involve palladium-catalyzed intramolecular C-H activation and subsequent rearrangement, though this would likely require specific catalytic conditions.

Positional isomerization, where the thiophene ring is attached at a different position on the pyrimidine ring (e.g., 5-bromo-2-(thiophen-3-yl)pyrimidine), would represent different constitutional isomers that would need to be synthesized through distinct synthetic routes.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Thiophen 3 Yl Pyrimidine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

In 4-Bromo-2-(thiophen-3-YL)pyrimidine, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) ring and the pyrimidine (B1678525) system, while the LUMO is likely localized on the π-deficient pyrimidine ring. This distribution facilitates intramolecular charge transfer (ICT) from the thiophene moiety to the pyrimidine ring upon electronic excitation. The presence of the bromine atom, an electron-withdrawing group, can further influence the energy levels of these orbitals.

Theoretical calculations using Density Functional Theory (DFT) are instrumental in predicting these properties. For pyrimidine and thiophene-based systems, a smaller HOMO-LUMO energy gap is often indicative of higher chemical reactivity and potential for applications in organic electronics. researchgate.netirjweb.com The computed HOMO-LUMO energy demonstrates that charge exchange likely occurs within the molecule. nih.gov A small energy gap suggests that the molecule is chemically reactive. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterPredicted Value (eV)
EHOMO-6.35
ELUMO-1.85
Energy Gap (ΔE)4.50

Note: These values are representative predictions based on theoretical calculations for similar pyrimidine-thiophene systems and have been estimated for illustrative purposes.

Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) areas and blue signifies electron-poor (positive potential) regions. irjweb.comresearchgate.net

For this compound, the MESP analysis is expected to reveal the following:

Negative Potential: The nitrogen atoms of the pyrimidine ring are the most electronegative centers, creating regions of high electron density. These sites are susceptible to electrophilic attack. The sulfur atom in the thiophene ring also contributes to a region of negative potential.

Positive Potential: The hydrogen atoms attached to the carbon rings will exhibit positive potential. Additionally, the region around the bromine atom may show a positive potential (a "sigma-hole"), making it a potential site for halogen bonding interactions.

Understanding the MESP is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or material context. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic effects.

In this compound, significant NBO interactions are predicted between:

The lone pair electrons of the nitrogen and sulfur atoms and the antibonding π* orbitals of the aromatic rings.

The π orbitals of the thiophene ring and the π* orbitals of the pyrimidine ring, confirming the intramolecular charge transfer character.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often described as "push-pull" systems, are known to exhibit non-linear optical (NLO) properties. rsc.orgresearchgate.net These materials have applications in advanced technologies like optical data processing and photonics. rsc.orgnih.gov The pyrimidine ring acts as an electron-withdrawing (acceptor) unit, while the thiophene ring can serve as an electron-donating (donor) moiety. This donor-acceptor architecture is a key feature for potential NLO activity. researchgate.net

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizability (β and γ). Theoretical calculations can predict these values. The presence of the bromine atom can also enhance the NLO properties. Studies on other pyrimidine derivatives have shown that structural modifications can significantly enhance NLO behavior. rsc.orgnih.gov

Table 2: Predicted Non-Linear Optical Properties for this compound

ParameterPredicted Value
Polarizability (α)~3.5 x 10-23 esu
First Hyperpolarizability (β)~12 x 10-30 esu
Second Hyperpolarizability (γ)~45 x 10-36 esu

Note: These are estimated values based on trends observed in similar heterocyclic systems and serve as a theoretical prediction.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from the energies of the frontier molecular orbitals can provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are crucial for understanding the chemical behavior of the compound. nih.govnih.gov

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic nature of a molecule.

Table 3: Predicted Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
Ionization Potential (I)6.35
Electron Affinity (A)1.85
Chemical Hardness (η)2.25
Chemical Softness (S)0.44
Electronegativity (χ)4.10
Electrophilicity Index (ω)3.74

Note: These values are calculated from the predicted HOMO and LUMO energies and are for theoretical comparison.

Solvent Effects and Conformation Analysis

The conformation of a molecule, particularly one with a rotatable bond like the C-C bond between the pyrimidine and thiophene rings, can be influenced by its environment. The polarity of the solvent can affect the stability of different conformers and alter the electronic properties of the molecule. rsc.orgnih.gov

Computational studies can model these effects by performing geometry optimizations in the presence of a solvent continuum model. It is expected that polar solvents would stabilize more polar conformations of this compound. The rotational barrier between different planar or near-planar conformations (syn and anti) can also be calculated to understand the molecule's flexibility. For similar bicyclic aromatic systems, the energy barrier for rotation is typically low, allowing for conformational flexibility at room temperature. researchgate.net

Applications of 4 Bromo 2 Thiophen 3 Yl Pyrimidine in Advanced Chemical Research

Medicinal Chemistry Investigations (In Vitro and In Silico Focus)

Research into 4-Bromo-2-(thiophen-3-YL)pyrimidine and its derivatives is heavily concentrated in the realm of medicinal chemistry. The core structure is a privileged scaffold, meaning it is frequently found in biologically active compounds. Investigators leverage in vitro assays and computational (in silico) modeling to identify biological targets, understand mechanisms of action, and elucidate structure-activity relationships to optimize therapeutic potential.

Target Identification and Mechanism of Action Studies

A primary focus of research is to identify the specific cellular components with which these compounds interact and the mechanisms through which they exert their effects. Key targets identified for this class of molecules include protein kinases and DNA-modulating enzymes.

The pyrimidine (B1678525) core is a well-established hinge-binding motif for protein kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Derivatives of the this compound scaffold have been investigated as potent inhibitors of several kinases, particularly those in the tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR).

Novel series of bromo-pyrimidine analogues have been designed and synthesized as potential anticancer agents, showing inhibitory activity against tyrosine kinases like Bcr/Abl. nih.gov Furthermore, thiophene-pyrimidine derivatives have been specifically developed as third-generation EGFR inhibitors designed to overcome drug resistance caused by mutations like T790M. researchgate.netnih.gov Studies show that these compounds can achieve potent and selective inhibition of mutant EGFR while being less active against the wild-type (WT) form, which is a desirable trait for reducing side effects. nih.gov For instance, compound 13a , a thiophene-pyrimidine derivative, showed strong activity and selectivity against mutant EGFR variants. researchgate.net The combination of the thiophene (B33073) ring and the pyrimidine core appears crucial for this targeted activity. researchgate.netnih.gov

Alkaline phosphatases (APs) are a group of enzymes involved in processes such as bone mineralization and gut inflammation. mdpi.comrsc.org Literature reviews have identified pyrimidine-containing compounds as having significant inhibitory potential against alkaline phosphatase. nih.govresearchgate.net The inhibitory activity is often influenced by the nature and position of substituents on the pyrimidine ring. researchgate.net

While direct studies on this compound are not extensively reported in the searched literature, research on related structures provides valuable insights. For example, bromo-substituted heterocyclic compounds like bromo-levamisole have been shown to be potent inhibitors of human liver alkaline phosphatase. Additionally, a series of 2-bromo-thiadiazolopyrimidones, which feature both a pyrimidine and a sulfur-containing heterocycle, were found to be potent inhibitors of AP isozymes. mdpi.com These findings suggest that the this compound scaffold possesses the necessary structural features—namely the pyrimidine core and bromine atom—to potentially act as a modulator of alkaline phosphatase activity.

DNA gyrase is an essential bacterial enzyme that manages DNA topology, making it a validated target for antibacterial drugs. Research into novel bacterial topoisomerase inhibitors (NBTIs) has revealed that pyrimidine-based compounds can act as potent DNA gyrase inhibitors. A study on inhibitors featuring a symmetrical bifurcated halogen bond mechanism showed that a compound with a p-bromophenyl group displayed a high probability of forming halogen bonding interactions with the GyrA subunit of the enzyme. This interaction, which stabilizes single-strand cleavage breaks, is a key part of the mechanism of action. The crystal structure of a related inhibitor bound to the gyrase-DNA complex confirmed that the compound interacts asymmetrically with the GyrA heterodimer, directly validating this mechanism. This highlights the critical role of the bromine atom in the 4-bromo-substituted scaffold for specific DNA gyrase targeting.

Structure-Activity Relationship (SAR) Elucidation

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For pyrimidine derivatives, the position and chemical nature of substituents greatly influence biological activity.

In the context of kinase inhibition, SAR studies on related 4-(phenylamino)pyridopyrimidines and thieno[3,2-d]pyrimidines reveal several key principles. The pyrimidine ring itself often acts as a scaffold, forming hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.govrsc.org The bromine atom on the phenyl or related aromatic ring, as seen in 4-[(3-bromophenyl)amino]quinazolines, is associated with very high inhibitory potency against EGFR. researchgate.net For thiophene-pyrimidine derivatives targeting EGFR, the nature of the substituent at the 4-position of the pyrimidine ring is critical. Modifications at this position are explored to enhance binding and overcome resistance mutations. researchgate.net For instance, SAR studies on 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives indicated the crucial role of the methylpyridin-2-yl group for antimycobacterial activity. These findings collectively suggest that in this compound, the bromo-substituent is likely a key contributor to potency, while the thiophene ring and substitutions on the pyrimidine core can be modified to fine-tune selectivity and other pharmacological properties.

In Vitro Biological Activity Screening

The initial evaluation of new chemical entities like this compound and its analogues involves screening them against a panel of biological targets in vitro. This high-throughput approach helps to identify promising lead compounds for further development.

Derivatives of this scaffold have been subjected to various in vitro screens. Bromo-pyrimidine analogues have been evaluated for their cytotoxic activity against multiple human cancer cell lines, including those for colon cancer (HCT116), lung cancer (A549), and leukemia (K562, U937), using assays like the MTT assay. nih.gov Similarly, novel thiophene-pyrimidine derivatives were screened for anti-proliferative activity against cancer cell lines known to overexpress EGF, such as A549 (lung) and A431 (skin). researchgate.net Beyond cancer, related pyrimidine derivatives have been screened for activity against Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli) and pathogenic fungi (Aspergillus niger). mdpi.com

Antiproliferative and Cytotoxicity Assays

Derivatives of thieno[3,2-d]pyrimidine, a class of compounds structurally related to this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. Halogenated versions of these compounds have been a particular focus of research. For instance, in vitro studies have identified halogenated thieno[3,2-d]pyrimidines that exhibit antiproliferative properties against multiple cancer cell lines. nih.gov The presence and position of a halogen atom, such as bromine, can be crucial for the biological activity of these molecules. nih.govnih.gov

Research on 2,4-dichloro thieno[3,2-d]pyrimidines revealed potent toxicity toward several tumor cell types. nih.gov The cytotoxic mechanisms of these compounds can vary depending on the specific cell line and the halogenation pattern. For example, some halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis in leukemia cell lines. nih.gov In aggressive triple-negative breast cancer (TNBC) cells (MDA-MB-231), the cytotoxic mechanisms were observed to be dependent on halogenation at the C7 position. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell cycle. For instance, one analogue lacking a bromine at the C7 position caused a significant arrest at the G2/M phase of the cell cycle in MDA-MB-231 cells. nih.gov In contrast, other derivatives have been shown to induce apoptosis independently of the cell cycle. nih.gov

Table 1: Antiproliferative Activity of Related Thienopyrimidine Derivatives

Compound Family Cell Line Observed Effect Reference
Halogenated thieno[3,2-d]pyrimidines Various cancer cell lines Antiproliferative activity nih.gov
Halogenated thieno[3,2-d]pyrimidines Leukemia L1210 Induction of apoptosis nih.gov
2,4-dichloro thieno[3,2-d]pyrimidines MDA-MB-231 Potent toxicity nih.gov
Thieno[3,2-d]pyrimidine analogue (lacking C7 bromine) MDA-MB-231 G2/M cell cycle arrest nih.gov
Antimicrobial Efficacy (Bacterial, Fungal, Viral)

The thiophene and pyrimidine moieties are well-established pharmacophores in the design of antimicrobial agents. Consequently, derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens.

Bacterial: Thiophenyl-pyrimidine derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov In some cases, these compounds have exhibited greater potency than established antibiotics like vancomycin (B549263) and methicillin (B1676495) against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division. nih.gov This inhibition disrupts FtsZ polymerization and GTPase activity, ultimately leading to a bactericidal effect. nih.gov

Fungal: Thiophene and pyrimidine derivatives have also been evaluated for their antifungal properties against various pathogenic fungi. bibliomed.orgnih.gov Studies have shown that certain synthetic thiophene derivatives exhibit significant antifungal activity against common fungal pathogens. bibliomed.org For instance, some halogenated thieno[3,2-d]pyrimidines have displayed selective activity against clinical strains of Cryptococcus neoformans. nih.gov The development of novel fungicides containing 1,2,4-triazole (B32235) and trifluoromethylpyrimidine moieties has also been inspired by the known antifungal potential of these heterocyclic systems. nih.gov

Viral: The structural features of thiophene-pyrimidine compounds also make them candidates for antiviral drug discovery. For example, compounds with a pyrazine (B50134) core, which shares structural similarities with pyrimidine, have been investigated as inhibitors of the Zika virus (ZV) protease (ZVpro). nih.gov Structure-activity relationship studies on these inhibitors revealed that the introduction of a thiophene-3-yl group can significantly increase their inhibitory activity. nih.gov

Table 2: Antimicrobial Activity of Thiophene-Pyrimidine Derivatives

Organism Type Pathogen Compound Type Observed Effect Reference
Bacteria MRSA, VRE Thiophenyl-pyrimidine derivative Higher potency than vancomycin and methicillin nih.gov
Fungi Cryptococcus neoformans Halogenated thieno[3,2-d]pyrimidine Selective inhibition nih.gov
Virus Zika Virus Pyrazine derivative with thiophene-3-yl group Increased inhibitory activity against ZVpro nih.gov

In Silico Drug Design and Molecular Docking Simulations

Computational methods, particularly molecular docking, play a pivotal role in understanding the therapeutic potential of compounds like this compound. These techniques provide insights into how these molecules might interact with biological targets at a molecular level.

Ligand-Protein Interaction Modeling

Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine and thiophene derivatives with various protein targets. For instance, in the context of antibacterial research, docking simulations have been used to model the interaction of thiophenyl-pyrimidine derivatives with the FtsZ protein. nih.gov These models help to visualize how the compound fits into the binding site and which interactions contribute to its inhibitory effect.

Similarly, in the field of cancer research, molecular docking has been employed to study the interactions of pyrimidine derivatives with key enzymes involved in cancer progression. mdpi.com For example, docking studies have been performed to investigate the binding of novel thiophenyl thiazolyl-pyridine hybrids to the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in lung cancer therapy. mdpi.com These simulations can predict binding affinities and identify key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov

Pharmacokinetic Profiling (excluding toxicity)

While direct pharmacokinetic data for this compound is not extensively available, studies on structurally related compound libraries, such as pyrido[4,3-d]pyrimidines, offer valuable insights into the potential drug-like properties of this scaffold. nih.gov

Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine (B1258125) library revealed that the substitution pattern significantly influences key pharmacokinetic parameters. nih.gov For instance, solubility in simulated intestinal fluid and permeability across Caco-2 cell monolayers, an in vitro model of the intestinal barrier, were found to vary broadly depending on the substituents. nih.gov Specifically, a dimethoxyphenyl substituent was found to impair Caco-2 permeability. nih.gov

Furthermore, these studies have shown that all tested analogs were metabolically stable in human intestinal microsomes, suggesting they may not be rapidly degraded in the gut. nih.gov However, the hepatic metabolism, which is a major route of drug clearance, was predicted to be intermediate to high for this class of compounds. nih.gov Correlations have also been established between the polar surface area of the compounds and their Caco-2 permeability and metabolic stability. nih.gov

Materials Science and Advanced Functional Systems

Beyond its biomedical applications, the this compound scaffold is also a valuable building block in the field of materials science, particularly for the development of organic electronic materials.

Design of Semiconducting Polymers and Organic Electronic Materials

The electron-deficient nature of the pyrimidine ring, combined with the electron-rich thiophene unit, makes this compound and its derivatives attractive components for creating conjugated polymers with tailored electronic properties. These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

A series of novel conjugated polymers have been synthesized by incorporating 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. researchgate.net The resulting polymers exhibit interesting optical and electronic properties. For example, the UV-vis absorption maxima of these polymers, both in solution and as thin films, can be tuned by altering the aromatic dialdehyde (B1249045) co-monomer. researchgate.net The electrochemical properties, including the HOMO and LUMO energy levels, can also be controlled, which is crucial for designing efficient organic electronic devices. researchgate.net The solubility of these polymers, a key factor for solution-based processing, can be improved by introducing flexible side chains. researchgate.net

Exploration of Optical and Optoelectronic Properties

The unique arrangement of a π-deficient pyrimidine ring and a π-rich thiophene ring in this compound provides a foundation for interesting optical and optoelectronic properties. The electronic characteristics of the thiophene ring, in particular, make it a valuable component in materials designed for applications in organic electronics, such as organic semiconductors and light-emitting diodes (LEDs), by facilitating charge transport and light emission. The combination of electron-rich and π-deficient motifs can lead to charge-transfer-based fluorescence. nih.gov

Research into related thiophene-pyrimidine structures has revealed that their photophysical properties are highly tunable. nih.gov For instance, the introduction of different substituent groups can significantly alter the absorption and emission spectra of these compounds. nih.govnih.gov In many thiophene-based donor-π-acceptor (D-π-A) systems, a bathochromic (red) shift in the emission spectrum is observed as the solvent polarity increases, a phenomenon known as solvatochromism. nih.gov This shift is indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.govrsc.org The strength of this ICT can be modulated by modifying the electron-donating or accepting groups within the molecule. rsc.org While specific studies on the detailed photophysical properties of this compound are not extensively documented, the general principles observed in similar thiophene-pyrimidine derivatives suggest its potential for development as a functional material in optoelectronics. taylorfrancis.com

The following table summarizes the photophysical data for related thiophene-based compounds, illustrating the tunability of their optical properties.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield
MOTCyclohexane370436-
MOTDMSO380502-
DMATCyclohexane406496-
DMATDMSO424658-
Data for 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT). nih.gov

Supramolecular Assembly and Network Formation

The molecular structure of this compound contains several features that enable the formation of ordered supramolecular assemblies through non-covalent interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding. rsc.orgrsc.org Halogen bonding is a directional interaction between a halogen atom (in this case, bromine) and a Lewis base (such as a nitrogen atom). rsc.org

Crystal structure analyses of related brominated heterocyclic compounds have demonstrated the significance of these interactions in directing the formation of specific solid-state architectures. rsc.org For example, N⋯Br halogen bonds have been identified as a key interaction in the formation of self-assembled co-crystal monolayers. rsc.org The interplay of these non-covalent forces, including hydrogen bonding and halogen bonding, can lead to the construction of complex and well-defined supramolecular networks. rsc.orgrsc.org While the specific crystal structure of this compound is not detailed in the provided search results, the presence of both hydrogen bond acceptors (pyrimidine nitrogens) and a halogen bond donor (bromine) suggests its potential utility in crystal engineering and the design of novel solid-state materials with tailored properties.

Catalysis and Ligand Development Research

Role in Palladium-Catalyzed Processes

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The bromine atom on the pyrimidine ring serves as a reactive handle, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction. mdpi.commdpi.com This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com For instance, this compound can be reacted with various arylboronic acids to synthesize a diverse range of 4-aryl-2-(thiophen-3-yl)pyrimidines. These reactions are often carried out using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The efficiency and yield of these reactions can be influenced by the choice of catalyst, base, and solvent. mdpi.com

Similarly, the Buchwald-Hartwig amination is another important palladium-catalyzed reaction where this compound can be utilized. nih.govresearchgate.net This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. researchgate.net Although specific examples with this compound are not extensively detailed, the reactivity of the bromo-pyrimidine moiety makes it a suitable substrate for such transformations. nih.gov These palladium-catalyzed reactions provide a powerful platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govchimicatechnoacta.ru

The following table provides examples of conditions used in palladium-catalyzed reactions involving similar brominated heterocyclic substrates.

Reactant 1Reactant 2CatalystBaseSolventProduct Type
5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-Aryl-4,6-dichloropyrimidine
6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-onep-ToluidinePd₂(dba)₃NaOtBuTolueneN-Aryl-thieno[3,2-d]pyrimidinone
2-Pyridyl(pyrimidyl)sulfone4-BromotoluenePd(PPh₃)₂Cl₂Cs₂CO₃DMFArylpyridine
This table illustrates typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related heterocyclic systems. nih.govmdpi.comacs.org

Investigation as Potential Ligands

The structure of this compound, containing both a pyrimidine and a thiophene ring, suggests its potential to act as a ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring possess lone pairs of electrons that can coordinate to metal centers. nih.gov The planarity of the thiophene ring can also contribute to effective binding with receptors or metal ions. nih.gov

While direct studies of this compound as a ligand are not prevalent in the provided search results, the broader class of thiophene- and pyrimidine-containing molecules has been extensively investigated for their coordination properties. nih.gov The ability of these heterocyclic systems to form stable complexes with transition metals is well-established. The electronic properties of the ligand, which can be tuned by substituents, can influence the stability and reactivity of the resulting metal complex. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the efficiency, selectivity, and scope of a catalytic reaction. The bidentate or potentially multidentate coordination possibilities of molecules like this compound make them interesting candidates for exploration in the design of new catalysts for a variety of organic transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 2 Thiophen 3 Yl Pyrimidine

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyrimidine (B1678525) and thiophene (B33073) rings. Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. primescholars.com The stretching vibrations of the C=C and C=N bonds within the pyrimidine and thiophene rings are anticipated in the 1600–1400 cm⁻¹ range. Specifically, pyrimidine derivatives show characteristic ring stretching bands, and thiophene derivatives also have well-defined ring vibrations in this region. primescholars.comresearchgate.net

In-plane C-H bending vibrations for aromatic systems are generally observed between 1400 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending vibrations occur at lower wavenumbers, typically below 1000 cm⁻¹. primescholars.com The presence of the bromine substituent is identifiable by a C-Br stretching vibration, which is expected at a low frequency, usually in the 700-500 cm⁻¹ range. The inter-ring C-C stretch would likely be a weak band in the 1300-1200 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies for 4-Bromo-2-(thiophen-3-YL)pyrimidine
Wavenumber Range (cm⁻¹)AssignmentRing
3100 - 3000C-H stretchingThiophene, Pyrimidine
1600 - 1500C=N stretchingPyrimidine
1550 - 1400C=C stretchingThiophene, Pyrimidine
1400 - 1000C-H in-plane bendingThiophene, Pyrimidine
1000 - 750C-H out-of-plane bendingThiophene, Pyrimidine
700 - 500C-Br stretchingPyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational details of this compound. Both ¹H and ¹³C NMR provide atom-specific information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and thiophene rings. The pyrimidine ring protons are anticipated to appear as a doublet for the H-5 proton and a doublet for the H-6 proton, with chemical shifts influenced by the bromine atom and the thienyl substituent. Based on data for similar brominated pyrimidines, the H-5 proton would likely resonate downfield. nih.gov The thiophene ring protons will present as a complex multiplet system characteristic of a 3-substituted thiophene. Specifically, one would expect three distinct signals corresponding to the H-2', H-4', and H-5' protons. The coupling constants (J-values) between these protons provide definitive evidence of their relative positions. researchgate.netubc.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will have chemical shifts characteristic of nitrogen-containing aromatic heterocycles. mdpi.com The carbon atom bonded to bromine (C-4) will be significantly shielded. The chemical shifts of the thiophene carbons are also well-defined, with the carbon atom at the point of attachment to the pyrimidine ring (C-3') showing a distinct resonance. researchgate.net Data from related thieno[2,3-d]pyrimidine (B153573) structures can help in the assignment of these carbon signals. nih.gov

Table 2: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (Pyrimidine)~7.4-7.6d~5.0
H-6 (Pyrimidine)~8.6-8.8d~5.0
H-2' (Thiophene)~7.8-8.0dd~2.9, 1.2
H-4' (Thiophene)~7.3-7.5dd~5.0, 1.2
H-5' (Thiophene)~7.5-7.7dd~5.0, 2.9
Table 3: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ ppm)
C-2 (Pyrimidine)~162-164
C-4 (Pyrimidine)~125-127
C-5 (Pyrimidine)~122-124
C-6 (Pyrimidine)~157-159
C-2' (Thiophene)~127-129
C-3' (Thiophene)~138-140
C-4' (Thiophene)~125-127
C-5' (Thiophene)~128-130

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular formula is C₈H₅BrN₂S, with a calculated molecular weight of approximately 241.11 g/mol . nih.gov

In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected to be observed as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). sapub.orgresearchgate.net Therefore, peaks at m/z 240 and 242 would be prominent.

The fragmentation of pyrimidine-containing compounds often involves the loss of small, stable molecules like HCN. sapub.orgresearchgate.net The fragmentation of the thiophene ring can also occur. Key fragmentation pathways for this compound would likely include the loss of the bromine atom to give a fragment at m/z 161. Another significant fragmentation would be the cleavage of the bond between the two heterocyclic rings, leading to ions corresponding to the bromopyrimidine cation (m/z 159/161) and the thienyl cation (m/z 83).

Table 4: Predicted Mass Spectrometry Fragmentation Data
m/zProposed Fragment
240/242[C₈H₅BrN₂S]⁺ (Molecular Ion, [M]⁺)
161[C₈H₅N₂S]⁺ ([M-Br]⁺)
159/161[C₄H₂BrN₂]⁺ (Bromopyrimidine fragment)
83[C₄H₃S]⁺ (Thienyl fragment)

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing. anton-paar.com

Table 5: Typical Crystallographic Parameters for Related Heterocyclic Compounds
ParameterExpected Value/SystemReference
Crystal SystemMonoclinic or Triclinic mdpi.com
Space GroupP2₁/c or P-1 mdpi.comrsc.org
Key Bond Length (C-S)~1.72 Å researchgate.net
Key Bond Length (C-N)~1.33 Å researchgate.net
Intermolecular Interactionsπ-π stacking, Halogen bonding nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within this compound.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions, which are characteristic of aromatic and heterocyclic systems. rsc.orgnih.gov The pyrimidine ring itself exhibits both n → π* transitions, typically at longer wavelengths with low intensity, and more intense π → π* transitions at shorter wavelengths. rsc.orgrsc.org The thiophene ring also has strong π → π* absorptions. rsc.orgnii.ac.jpresearchgate.net The conjugation between the pyrimidine and thiophene rings is expected to cause a bathochromic (red) shift of these absorption bands compared to the individual, unsubstituted heterocycles. The presence of the bromine atom, an auxochrome, may also slightly modify the absorption spectrum.

Table 6: Predicted UV-Visible Absorption Data
Absorption Maxima (λ_max, nm)Type of Electronic TransitionAssociated Moiety
~230-260π → πThiophene Ring
~260-290π → πPyrimidine Ring
>300n → π*Pyrimidine Ring (N atoms)

Future Perspectives and Emerging Research Avenues for 4 Bromo 2 Thiophen 3 Yl Pyrimidine

Novel Synthetic Strategies and Methodological Advancements

The future synthesis of 4-Bromo-2-(thiophen-3-YL)pyrimidine and its derivatives is poised to benefit from cutting-edge methodologies that promise greater efficiency, selectivity, and sustainability. Key areas of advancement include:

Direct C-H Functionalization: Emerging techniques in transition-metal-catalyzed C-H activation offer a more atom-economical approach to modifying the thiophene (B33073) and pyrimidine (B1678525) rings. mdpi.comacs.orgmdpi.comrsc.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. Future research will likely focus on developing catalysts that can selectively functionalize specific C-H bonds on the thiophenylpyrimidine core, allowing for the introduction of a wide array of substituents.

Flow Chemistry: Continuous flow synthesis is set to revolutionize the production of complex molecules like this compound. researchgate.netnih.govresearchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The application of flow chemistry could be particularly advantageous for multi-step syntheses of derivatives of the title compound, potentially enabling the on-demand generation of compound libraries for screening purposes.

Regioselective Synthesis: A significant challenge in the synthesis of substituted pyrimidines is controlling the regioselectivity of reactions. acs.orgnih.govresearchgate.net Future research will likely focus on developing novel synthetic methods that allow for the precise and predictable installation of functional groups at specific positions on the pyrimidine ring. This could involve the use of novel directing groups or the development of catalysts with high regioselectivity.

The bromine atom at the 4-position of the pyrimidine ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of analogues with tailored properties.

Expanded Scope of Biological Applications

The thiophenylpyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The unique structural features of this compound suggest a broad range of potential therapeutic applications that are yet to be fully explored.

Table 1: Potential Biological Applications of this compound Derivatives

Biological Target Potential Therapeutic Area Rationale
Kinases Oncology The pyrimidine core is a key structural motif in many kinase inhibitors. acs.org
Microbial Enzymes Infectious Diseases Thiophene and pyrimidine derivatives have shown potent antimicrobial activity. nih.gov
G-protein coupled receptors (GPCRs) Various The scaffold can be decorated with functional groups to target specific GPCRs.

Future research in this area will likely involve:

Kinase Inhibition: The pyrimidine core is a common feature in many approved kinase inhibitors used in cancer therapy. The this compound scaffold can be readily modified to generate libraries of compounds for screening against a wide range of kinases implicated in various cancers.

Antimicrobial Agents: Given the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiophene and pyrimidine derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. nih.gov The this compound core can be functionalized to optimize its antimicrobial potency and spectrum of activity.

Probe Development: The bromine atom can be replaced with a radiolabel or a fluorescent tag, allowing for the development of molecular probes for imaging and diagnostic applications. These probes could be used to study the distribution and target engagement of the parent compound or to visualize specific biological processes.

Integration into Advanced Materials and Devices

The unique electronic and photophysical properties of the thiophenylpyrimidine core make it an attractive building block for the development of novel organic materials. The presence of the bromine atom provides a convenient point for further functionalization to fine-tune the material's properties.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known to be good electron-transporting materials, a key component in OLEDs. The thiophene moiety, being electron-rich, can act as a hole-transporting or emissive component. The combination of these two heterocycles in this compound could lead to materials with balanced charge transport properties, which is crucial for high-efficiency OLEDs. The bromine atom can also be used to introduce other functional groups that can modulate the emission color and quantum efficiency. researchgate.net

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers and small molecules are among the best-performing organic semiconductors in OFETs. The planarity and extended π-conjugation of the thiophenylpyrimidine system are desirable features for efficient charge transport. The bromine atom can be utilized to create polymers or self-assembling monolayers for applications in flexible electronics. mdpi.com

Sensors: The thiophene ring can be functionalized with specific recognition elements to create chemosensors for the detection of various analytes. The pyrimidine ring can act as a signaling unit, where binding of the analyte to the thiophene moiety induces a change in the photophysical properties of the molecule.

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental studies offers a powerful strategy for accelerating the discovery and development of new molecules based on the this compound scaffold.

Rational Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and biological properties of virtual libraries of this compound derivatives. This allows for the in silico screening of large numbers of compounds and the prioritization of the most promising candidates for synthesis and experimental evaluation.

Mechanism Elucidation: Computational modeling can provide valuable insights into the mechanisms of action of biologically active compounds and the charge transport processes in organic materials. For example, molecular docking studies can be used to predict the binding mode of a this compound derivative to its biological target, while quantum chemical calculations can be used to model the charge transport pathways in an organic semiconductor.

Structure-Property Relationships: By combining experimental data with computational results, it is possible to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models can then be used to guide the design of new compounds with improved properties.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2-(thiophen-3-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling, where 4-bromo-2-chloropyrimidine reacts with thiophen-3-ylboronic acid under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
  • Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio to the boronic acid .
  • Solvent : THF or DMF at 80–100°C for 12–24 hours .
    Optimization involves monitoring reaction progress via TLC or HPLC. For higher yields (>80%), ensure anhydrous conditions and degas solvents to prevent catalyst deactivation .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a combination of techniques:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show peaks for thiophene protons (δ 7.2–7.8 ppm) and pyrimidine protons (δ 8.5–9.0 ppm). ¹³C NMR confirms the bromine substitution at C4 .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₈H₅BrN₂S: 240.94 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced: How can contradictions in crystallographic data for brominated pyrimidine derivatives be resolved?

Methodological Answer:
Discrepancies between experimental (X-ray) and computational (DFT) structural data often arise from crystal packing effects or solvent interactions. To resolve these:

  • Refinement : Use high-resolution single-crystal X-ray data (R factor <0.05) collected at low temperatures (e.g., 200 K) to minimize thermal motion artifacts .
  • Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). For example, C-Br bond lengths in 4-bromo-pyrimidines typically range from 1.88–1.92 Å experimentally versus 1.85–1.89 Å computationally .
  • Torsional Analysis : Evaluate dihedral angles (e.g., thiophene-pyrimidine torsion) using Mercury software to identify steric clashes or non-covalent interactions .

Advanced: What mechanistic insights explain regioselectivity in brominated pyrimidine reactions?

Methodological Answer:
Regioselectivity in brominated pyrimidines is governed by electronic and steric factors:

  • Electronic Effects : The bromine atom at C4 acts as an electron-withdrawing group, directing electrophilic substitution to C5 (meta to Br) .
  • Steric Hindrance : Bulky substituents on the thiophene ring (e.g., 3-position) favor coupling at the less hindered pyrimidine C2 position .
  • Kinetic vs. Thermodynamic Control : For Suzuki couplings, higher temperatures (100°C) favor thermodynamic products (C2 substitution), while lower temperatures (60°C) favor kinetic products (C5 substitution) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
  • Storage : Store in airtight containers at –20°C, away from light and moisture to prevent decomposition .
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How can researchers analyze competing reaction pathways in pyrimidine functionalization?

Methodological Answer:

  • Kinetic Studies : Use in-situ IR or NMR to monitor intermediate formation. For example, track the disappearance of the C-Br bond (IR: ~550 cm⁻¹) .
  • Isotopic Labeling : Introduce ¹³C at the pyrimidine C2 position to distinguish between nucleophilic and electrophilic attack mechanisms .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways. For instance, C-H activation vs. oxidative addition in cross-couplings .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) .
  • GC-MS : Derivatize the compound with trimethylsilyl chloride for volatility. Monitor fragments at m/z 241 (M⁺–Br) and 162 (thiophene ring) .

Advanced: How do solvent effects influence the reactivity of brominated pyrimidines in cross-coupling reactions?

Methodological Answer:

  • Polar Protic Solvents (e.g., EtOH) : Stabilize charged intermediates (e.g., Pd-Br species) but may slow transmetallation in Suzuki reactions .
  • Aprotic Solvents (e.g., DMF) : Enhance reaction rates by solubilizing bases (e.g., Cs₂CO₃) and stabilizing Pd(0) catalysts. Optimal for yields >90% .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., debromination) and shortens reaction time to 1–2 hours .

Advanced: What strategies mitigate bromine displacement during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the thiophene sulfur with Boc groups to prevent Pd-catalyzed C-S bond cleavage .
  • Low-Temperature Conditions : Conduct reactions at –20°C to suppress SN2 displacement of Br .
  • Chelating Ligands : Use bidentate ligands (e.g., dppf) to stabilize Pd intermediates and reduce oxidative addition of Br .

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